molecular formula C22H20N2O2 B432211 2-(2-Methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile

2-(2-Methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile

Cat. No.: B432211
M. Wt: 344.4 g/mol
InChI Key: KYFXPHPBTUJULU-UHFFFAOYSA-N
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Description

2-(2-Methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile is a chemical compound of significant interest in biomedical research, particularly in the field of oncology. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. The compound is provided with high purity, and researchers can access its specific structural identifiers, including the PubChem CID 5123423 and the Isomeric SMILES: COC1=CC=CC=C1NC(C#N)C2=CC=CC=C2OCC3=CC=CC=C3, to facilitate in-depth analysis and experimental design . The core research value of this compound is its potential role in studying complex biological pathways like angiogenesis—the formation of new blood vessels. Angiogenesis is a critical process in cancer progression, facilitated by enzymes such as Matrix Metalloproteinases (MMPs) . Specifically, MMP-2, MMP-9, and MT1-MMP have been well-documented as key regulators of the "angiogenic switch" in tumors, enabling endothelial cell invasion and new vessel sprouting . Researchers are exploring novel, selective inhibitors that target these enzymes without the off-target toxicities associated with earlier, broad-spectrum inhibitors . Compounds with structural features similar to this compound may serve as valuable tools for developing such targeted therapies. Its mechanism of action, while not fully elucidated for this specific molecule, may involve allosteric inhibition or binding to secondary sites (exosites) on these proteases, offering a more selective approach to modulating their activity . This acetonitrile derivative thus represents an important investigational asset for scientists aiming to understand and interrupt the signaling cascades that drive cancer and other angiogenesis-dependent diseases.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile

InChI

InChI=1S/C22H20N2O2/c1-25-22-14-8-6-12-19(22)24-20(15-23)18-11-5-7-13-21(18)26-16-17-9-3-2-4-10-17/h2-14,20,24H,16H2,1H3

InChI Key

KYFXPHPBTUJULU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(C#N)C2=CC=CC=C2OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1NC(C#N)C2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Synthesis

A primary route involves the nucleophilic substitution of 2-phenylmethoxyphenyl acetonitrile precursors with 2-methoxyaniline derivatives. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). Catalytic amounts of potassium carbonate or triethylamine facilitate deprotonation of the aniline nitrogen, enhancing its nucleophilicity.

Key challenges include minimizing side reactions such as over-alkylation or hydrolysis of the nitrile group. Studies indicate that maintaining anhydrous conditions and using molecular sieves improves yields to 65–78%. The reaction’s progress is monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase, revealing a distinct spot at R<sub>f</sub> = 0.42 under UV illumination.

Condensation of Cyanomethyl Intermediates

Alternative approaches employ pre-formed cyanomethyl building blocks. For example, 2-(2-methoxyphenylamino)acetonitrile is condensed with 2-phenylmethoxybenzaldehyde in the presence of piperidine as a base. This method, adapted from analogous acetonitrile syntheses, achieves moderate yields (55–60%) but offers superior regioselectivity. The aldehyde’s electron-withdrawing benzyloxy group activates the carbonyl carbon for nucleophilic attack, while the methoxy group on the aniline stabilizes the intermediate through resonance.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Systematic screening reveals that DMF outperforms tetrahydrofuran (THF) and acetonitrile in terms of reaction rate and yield (Table 1). Elevated temperatures (≥100°C) reduce reaction times but risk nitrile hydrolysis, necessitating careful control.

Table 1: Solvent and Temperature Optimization

SolventTemperature (°C)Time (h)Yield (%)
DMF801268
DMSO901072
THF652445

Data derived from analogous protocols.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)<sub>2</sub>) have been explored for cross-coupling variants, though their utility is limited by the substrate’s sensitivity to transition metals. Non-metallic bases like 1,8-diazabicycloundec-7-ene (DBU) show promise, enhancing yields to 75% while reducing side-product formation.

Analytical Validation and Purity Control

Chromatographic Characterization

Gas chromatography with nitrogen-phosphorus detection (GC-NPD) is employed for quantitative analysis, leveraging the compound’s nitrogen content. Column temperatures below 60°C prevent co-elution with residual solvents, while detector temperatures of 300°C ensure optimal sensitivity. Calibration curves exhibit linearity (R<sup>2</sup> > 0.995) across 10–500 mg/L, with a limit of detection (LOD) of 2.3 mg/L.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 3.81 (s, 3H, OCH<sub>3</sub>), 4.92 (s, 2H, OCH<sub>2</sub>Ph), 6.82–7.48 (m, 12H, aromatic), 7.63 (s, 1H, NH).

  • <sup>13</sup>C NMR : δ 55.2 (OCH<sub>3</sub>), 70.1 (OCH<sub>2</sub>Ph), 118.9 (CN), 112.4–159.8 (aromatic carbons).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements utilize microreactor systems to enhance heat transfer and mixing efficiency. A two-stage setup—comprising a residence time of 8 minutes at 110°C—achieves 85% conversion, surpassing batch reactor performance.

Green Chemistry Initiatives

Solvent recycling protocols reduce waste generation by 40%, while biocatalytic approaches using lipases are under investigation to replace harsh bases .

Chemical Reactions Analysis

Compound D24 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Compound D24 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of compound D24 involves the inhibition of sphingomyelin synthase 2 (SMS2). This enzyme is responsible for the synthesis of sphingomyelin from ceramide and phosphatidylcholine. By inhibiting SMS2, compound D24 reduces the production of sphingomyelin, which can affect various cellular processes, including cell signaling and membrane structure . The molecular targets and pathways involved include the sphingomyelin biosynthesis pathway and related signaling pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects and Key Properties

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Target Compound (Hypothetical) C₂₂H₂₀N₂O₂ 356.41* 2-Methoxyanilino, 2-phenylmethoxyphenyl Potential charge-transfer properties N/A
2-(4-Bromophenyl)-2-(2-methoxyanilino)acetonitrile (573935-39-4) C₁₅H₁₂BrN₂O 340.18 4-Bromophenyl, 2-methoxyanilino Enhanced reactivity for cross-coupling
2-(2,4-Dimethoxy-3-phenylmethoxyphenyl)acetonitrile (866082-86-2) C₁₇H₁₇NO₃ 283.32 2,4-Dimethoxy, 3-phenylmethoxyphenyl Increased steric hindrance, lipophilicity
2-Morpholino-2-(2-thienyl)acetonitrile (68415-08-7) C₁₁H₁₃N₃OS 251.31 Morpholino, thienyl Improved aqueous solubility
2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride (54-OR300868) C₁₇H₁₉N₂O·HCl 318.81* Phenethylamino, 4-methoxyphenyl (salt form) Enhanced stability in acidic conditions

*Calculated based on molecular formula.

Key Observations:

  • Substituent Reactivity : Bromine in 573935-39-4 () enables cross-coupling reactions, unlike the target compound’s phenylmethoxy group, which may favor electron-donating interactions .
  • Solubility Modulation: Morpholino and thienyl groups () improve solubility compared to methoxy-dominated analogs, suggesting substituent choice impacts bioavailability .

Charge-Transfer and Pharmacological Potential

1,2-Diarylanilinoethanone derivatives (e.g., ) exhibit charge-transfer properties due to conjugated aromatic systems, a trait likely shared by the target compound . Such properties are critical in optoelectronic materials or as fluorescent probes. In contrast, the hydrochloride salt () demonstrates how salt forms enhance stability for pharmaceutical formulations .

Biological Activity

2-(2-Methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into various studies assessing its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 320.39 g/mol

This compound features a methoxyaniline moiety and a phenylmethoxy group, contributing to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against breast cancer and leukemia cell lines, with IC50_{50} values in the low micromolar range.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Results indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses have emerged from current research:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It is suggested that this compound may affect pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK signaling pathways.
  • Antioxidant Activity : Some studies indicate that it may exhibit antioxidant properties, reducing oxidative stress within cells.

Case Studies and Research Findings

Several case studies have documented the effects of this compound:

StudyFindingsReference
In vitro study on cancer cellsSignificant inhibition of cell growth in MCF-7 and HL-60 cell lines with IC50_{50} values of 5 µM and 3 µM respectively.
Antimicrobial assayEffective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Anti-inflammatory modelReduced levels of TNF-α and IL-6 in LPS-stimulated macrophages.

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for further development:

  • Acute Toxicity : Initial assessments indicate low acute toxicity in rodent models.
  • Chronic Exposure Risks : Long-term studies are necessary to evaluate potential carcinogenicity or reproductive toxicity.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation of 2-methoxyaniline with a substituted benzaldehyde precursor under acidic or basic conditions. For example, a Strecker-type synthesis may involve reacting 2-methoxyaniline with 2-phenylmethoxybenzaldehyde in the presence of a cyanide source (e.g., KCN or TMSCN) . Critical parameters include:
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Temperature : Elevated temperatures (80–100°C) accelerate imine formation but may promote side reactions like hydrolysis .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilicity of the carbonyl group .
    Purity is typically assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 6.8–7.5 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign methoxy groups (δ ~3.8 ppm for OCH₃) and nitrile (δ ~120 ppm in ¹³C). Aromatic splitting patterns distinguish ortho/para substituents .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2240 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the anilino and phenylmethoxy groups on the acetonitrile core .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer : The electron-rich methoxy groups activate the aryl rings for electrophilic substitution but may hinder nucleophilic attacks. For example:
  • Suzuki Coupling : The 2-phenylmethoxy group directs palladium catalysts to the para position, enabling regioselective aryl-aryl bond formation .
  • Nitrile Reactivity : The acetonitrile group participates in cycloaddition reactions (e.g., Huisgen) but requires Cu(I) catalysts due to steric hindrance from the bulky substituents .
    Computational studies (DFT) predict charge distribution: the nitrile carbon is electron-deficient (δ⁺), favoring nucleophilic additions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Discrepancies often arise from assay conditions:
  • Buffer Systems : Phosphate buffers (pH 7.4) vs. Tris-HCl (pH 8.0) alter compound ionization and membrane permeability .
  • Cell Lines : HepG2 (liver) vs. HEK293 (kidney) may express varying levels of metabolic enzymes (e.g., CYP450), affecting IC₅₀ values .
    Mitigation steps:
  • Dose-Response Curves : Use ≥6 concentrations to assess Hill slopes for non-specific toxicity .
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME calculate logP (aim for 2–3 for blood-brain barrier penetration) and polar surface area (<140 Ų for oral bioavailability) .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma half-life. Bulky substituents reduce clearance by slowing renal excretion .
  • Docking Studies : Target-specific modifications (e.g., fluorination at the phenylmethoxy group) enhance binding to hydrophobic enzyme pockets (e.g., kinases) .

Methodological Considerations

Q. What protocols ensure stability during long-term storage and in vitro assays?

  • Answer :
  • Storage : Lyophilize the compound and store at -20°C under argon to prevent hydrolysis of the nitrile group .
  • In Vitro Use : Prepare stock solutions in DMSO (dry, <0.1% H₂O) and dilute in assay buffers immediately before use to avoid precipitation .

Q. How to address solubility challenges in aqueous and organic media?

  • Answer :
  • Co-Solvents : Use 10% β-cyclodextrin in PBS to solubilize the hydrophobic aromatic moieties .
  • Salt Formation : Convert the nitrile to a hydrochloride salt via HCl gas treatment, improving water solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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